5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}pentanamide
Description
Properties
IUPAC Name |
5-(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O5/c1-33-18-11-16-17(12-19(18)34-2)28-22(32)29(21(16)31)10-4-3-5-20(30)27-13-14-6-8-15(9-7-14)23(24,25)26/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,27,30)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKXMLNZOGGDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CC=C(C=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}pentanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroquinazoline core with methoxy and trifluoromethyl substituents. Its structural formula can be represented as follows:
This compound is notable for its lipophilicity due to the presence of the trifluoromethyl group, which may enhance its bioavailability and interaction with biological membranes.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins. This leads to mitochondrial dysfunction and subsequent cell death.
- Case Study : A study demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against various pathogens:
- In vitro Studies : It was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound:
- Mechanism : It may exert its effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thus reducing inflammation in models of acute lung injury .
Data Tables
| Activity Type | Cell Line/Pathogen | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | |
| Antimicrobial | S. aureus | 16 | |
| Anti-inflammatory | RAW 264.7 | Not specified |
Research Findings
Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives similar to the target compound. These findings suggest a promising avenue for drug development:
- Synthesis : The compound was synthesized using a multi-step reaction involving cyclization and functionalization strategies that enhance its biological activity.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in vivo, suggesting potential for therapeutic use.
- Toxicity Studies : Toxicological assessments revealed low cytotoxicity towards normal human fibroblast cells (IC50 > 100 µM), indicating a favorable safety profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Using Tanimoto coefficients (a common metric for binary structural fingerprints), this compound shares moderate similarity (estimated T ≈ 0.45–0.60) with other quinazolinone derivatives and pentanamide-containing analogs. For example:
- C F2 : N-(4-(3,4-dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide
- C F3 : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-5-methyl-isoxazol-3-yl)sulfamoyl)phenylpentanamide
- C F4 : 2-(1,3-dioxoisoindoline-2-yl)-4-methyl-N-(4-(N-thiazole-2-yl)sulfamoylphenyl)pentanamide .
These analogs differ in their aromatic substituents (e.g., sulfamoyl-linked isoxazole or thiazole vs. trifluoromethylbenzyl), influencing target selectivity and physicochemical properties (Table 1).
Table 1: Structural and Property Comparison
Functional Group Impact
- Trifluoromethyl (CF₃) : Enhances lipophilicity and resistance to oxidative metabolism compared to sulfamoyl or methylisoxazole groups in C F2–C F4 .
- Dimethoxy Quinazolinone: May improve water solubility via hydrogen bonding, contrasting with the hydrophobic isoindoledione cores in C F2–C F4.
- Pentanamide Linker : Provides flexibility for binding pocket accommodation, similar to C F2–C F4 analogs.
Pharmacological Implications
- Target Compound: Hypothesized to inhibit kinases (e.g., EGFR or VEGFR) due to quinazolinone’s affinity for ATP-binding pockets.
- C F2–C F4 : Reported as antimicrobial agents, suggesting the target compound may share activity against bacterial targets like dihydrofolate reductase .
Research Findings and Hypotheses
Metabolic Stability : The CF₃ group in the target compound likely extends half-life compared to C F2–C F4, which lack fluorinated moieties .
Binding Affinity: Molecular docking simulations suggest the dimethoxy-quinazolinone core forms π-π stacking with tyrosine kinase receptors, while C F2–C F4 analogs interact via sulfamoyl hydrogen bonds .
Toxicity Profile : The absence of sulfonamide groups (common in C F2–C F4) may reduce renal toxicity risks in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
